6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-methoxyphenyl)amino)thiocarbonyl)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-methoxyphenyl)amino)thiocarbonyl)hydrazide is a complex heterocyclic compound. It belongs to the class of indoloquinoxalines, which are known for their diverse pharmacological activities, including anticancer, antiviral, and multidrug resistance modulating properties .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents on the indole or quinoxaline rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with DNA and proteins, making them valuable in understanding biological processes.
Medicine: Investigated for their anticancer, antiviral, and multidrug resistance modulating activities.
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects. The thermal stability of the intercalated complex is crucial for its pharmacological activity . These compounds also interact with proteins, further influencing their biological effects.
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline derivatives are unique due to their planar fused heterocyclic structure, which allows for effective DNA intercalation. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with anticancer properties.
NCA0424, B-220, and 9-OH-B-220: Highly active derivatives with good DNA binding affinity.
These compounds share similar pharmacological activities but differ in their specific interactions with DNA and proteins, as well as their overall efficacy and stability.
Properties
CAS No. |
116989-65-2 |
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Molecular Formula |
C24H19ClN6O2S |
Molecular Weight |
491.0 g/mol |
IUPAC Name |
1-[[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C24H19ClN6O2S/c1-33-16-9-7-15(8-10-16)26-24(34)30-29-21(32)13-31-20-11-6-14(25)12-17(20)22-23(31)28-19-5-3-2-4-18(19)27-22/h2-12H,13H2,1H3,(H,29,32)(H2,26,30,34) |
InChI Key |
SYLGVIKTJLVUMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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